3-[2-(4-fluorophenoxy)ethyl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-[2-(4-fluorophenoxy)ethyl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one, also known as FPETP, is a small molecule drug that has been the subject of scientific research due to its potential therapeutic applications. This molecule belongs to the class of thieno[3,2-d]pyrimidin-4(3H)-one derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
Target of Action
Similar compounds in the class of pyrido[2,3-d]pyrimidines have been known to exhibit a wide range of biological activities . They have been found to interact with various targets such as tyrosine kinase and cyclin-dependent kinase (CDK4) .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other pyrido[2,3-d]pyrimidines, which often act by inhibiting the activity of their target enzymes .
Biochemical Pathways
Given its potential targets, it may be involved in pathways related to cell proliferation and growth .
Result of Action
Similar compounds in the pyrido[2,3-d]pyrimidines class have been found to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[2-(4-fluorophenoxy)ethyl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one in lab experiments is its ability to selectively target cancer cells, while leaving normal cells unharmed. This makes it a potentially safer and more effective alternative to traditional chemotherapy drugs, which can cause significant side effects. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research involving 3-[2-(4-fluorophenoxy)ethyl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one. One area of interest is the development of new and more efficient synthesis methods, which could lead to increased availability and affordability of the drug. Additionally, researchers are exploring the use of this compound in combination with other anticancer agents, in order to enhance its effectiveness. Finally, there is ongoing research into the potential use of this compound in the treatment of other diseases, such as viral infections and inflammatory disorders.
Synthesis Methods
The synthesis of 3-[2-(4-fluorophenoxy)ethyl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one has been described in several research articles. One of the most commonly used methods involves the reaction of 4-fluorophenethylamine with 2-bromoethyl phenyl sulfide, followed by cyclization with 2-aminothiophenol in the presence of potassium carbonate. The resulting product is then subjected to a series of chemical reactions to yield the final compound, this compound.
Scientific Research Applications
3-[2-(4-fluorophenoxy)ethyl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research involves the use of this compound as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, by inducing apoptosis and inhibiting cell proliferation.
properties
IUPAC Name |
3-[2-(4-fluorophenoxy)ethyl]-7-phenylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2S/c21-15-6-8-16(9-7-15)25-11-10-23-13-22-18-17(12-26-19(18)20(23)24)14-4-2-1-3-5-14/h1-9,12-13H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNJXDBLDWWPGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CCOC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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